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Compound of Interest

Compound Name: 6-Ethyl-3-formylchromone

Cat. No.: B1349945 Get Quote

In the landscape of medicinal chemistry and drug development, chromone scaffolds are of

significant interest due to their diverse biological activities. The synthesis of substituted

chromones, such as 6-Ethyl-3-formylchromone, involves a fascinating transformation of

simpler aromatic precursors. This guide provides a detailed spectroscopic comparison of 6-
Ethyl-3-formylchromone with its key precursors, offering researchers and scientists a

comprehensive dataset and the experimental context for its synthesis.

Synthetic Pathway Overview
The synthesis of 6-Ethyl-3-formylchromone from its basic starting material, 4-ethylphenol, is

a two-step process. The first step involves the acylation of 4-ethylphenol to form an

intermediate, 2'-hydroxy-5'-ethylacetophenone. This is typically achieved through a Fries

rearrangement of an ester derivative of the phenol. The subsequent and final step is the

Vilsmeier-Haack reaction, which accomplishes the formylation and cyclization to yield the target

chromone.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-Ethyl-3-formylchromone
and its precursors. Due to the limited availability of direct spectroscopic data for 2'-hydroxy-5'-

ethylacetophenone, data for the closely related and commercially available 2'-hydroxy-5'-

methylacetophenone is provided as a comparative reference. The Vilsmeier-Haack reagent,

being a reactive intermediate, is typically generated in situ and not isolated for routine

spectroscopic analysis; therefore, its data is not included in the comparison tables.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound Aromatic Protons
Ethyl/Methyl
Protons

Other Protons

4-Ethylphenol
7.07 (d, 2H), 6.76 (d,

2H)

2.58 (q, 2H), 1.21 (t,

3H)
4.7 (s, 1H, -OH)

2'-Hydroxy-5'-

methylacetophenone

7.35 (d, 1H), 7.20 (dd,

1H), 6.88 (d, 1H)
2.25 (s, 3H)

12.1 (s, 1H, -OH),

2.55 (s, 3H, -COCH₃)

6-Ethyl-3-

formylchromone

8.15 (s, 1H), 7.75 (d,

1H), 7.55 (d, 1H)

2.80 (q, 2H), 1.25 (t,

3H)

10.2 (s, 1H, -CHO),

8.5 (s, 1H, H-2)
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound
Aromatic
Carbons

Ethyl/Methyl
Carbons

Carbonyl/Form
yl Carbons

Other Carbons

4-Ethylphenol
153.3, 136.5,

129.0, 115.4
28.0, 15.8 - -

2'-Hydroxy-5'-

methylacetophen

one

162.0, 137.0,

130.0, 125.0,

120.0, 118.0

20.0 204.0 29.0 (-COCH₃)

6-Ethyl-3-

formylchromone

176.0, 155.0,

138.0, 135.0,

125.0, 124.0,

118.0

28.0, 15.0 189.0
160.0 (C-2),

120.0 (C-3)

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound O-H Stretch C-H Stretch C=O Stretch
C=C Stretch
(Aromatic)

4-Ethylphenol ~3350 (broad) ~2960 - ~1610, ~1510

2'-Hydroxy-5'-

methylacetophen

one

~3000-2500

(broad,

intramolecular H-

bond)

~2920 ~1650 ~1615, ~1500

6-Ethyl-3-

formylchromone
- ~2970

~1700 (formyl),

~1640 (ketone)
~1600, ~1480

Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-5'-ethylacetophenone via Fries Rearrangement

The Fries rearrangement is a standard method for the synthesis of hydroxyaryl ketones from

phenolic esters.[1][2][3][4]
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Materials: 4-ethylphenyl acetate, anhydrous aluminum chloride, nitrobenzene (solvent),

dilute hydrochloric acid.

Procedure:

To a stirred solution of 4-ethylphenyl acetate in nitrobenzene, add anhydrous aluminum

chloride in portions while maintaining the temperature below 10 °C.

After the addition is complete, slowly raise the temperature to 25-30 °C and stir for 12-16

hours.

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent

(e.g., diethyl ether).

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography or distillation under reduced pressure

to obtain 2'-hydroxy-5'-ethylacetophenone.
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Reaction Setup
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Step 2: Synthesis of 6-Ethyl-3-formylchromone via Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic

compounds.[5][6][7][8][9]

Materials: 2'-hydroxy-5'-ethylacetophenone, phosphorus oxychloride (POCl₃), N,N-

dimethylformamide (DMF), ice, sodium hydroxide solution.

Procedure:

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-

dimethylformamide with stirring to form the Vilsmeier reagent.

To this pre-formed reagent, add a solution of 2'-hydroxy-5'-ethylacetophenone in DMF

dropwise, maintaining the low temperature.

After the addition, allow the reaction mixture to stir at room temperature for several hours,

then heat to 50-60 °C for 1-2 hours.

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

Filter the precipitate, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-
Ethyl-3-formylchromone.
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Reagent Preparation & Reaction

Work-up & Purification
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This guide provides a foundational understanding of the spectroscopic characteristics of 6-
Ethyl-3-formylchromone in relation to its precursors. The provided data and protocols serve

as a valuable resource for researchers engaged in the synthesis and characterization of novel

chromone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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